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molecular formula C14H13BrO4 B8643610 2-Bromo-1-(5-acetoxy-6,7-dimethyl-benzofuran-2-yl)-ethanone CAS No. 581807-34-3

2-Bromo-1-(5-acetoxy-6,7-dimethyl-benzofuran-2-yl)-ethanone

Cat. No. B8643610
M. Wt: 325.15 g/mol
InChI Key: CNPKGQYKUQDZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653346B1

Procedure details

1-(5-Acetoxy-6,7-dimethyl-benzofuran-2-yl)-ethanone (83 mg) (prepared from 1-(5-hydroxy-6,7-dimethyl-benzofuran-2-yl)-ethanone from Example 14 with acetanhydride and pyridine), was dissolved in chloroform (10 mL). Bromine (50 mg) was added and the solution was stirred at 70° C. for 10 min. When the color of bromine disapeared, the mixture was evaporated to dryness. The residue was purified by silica gel column eluting with 30% EtOAc in hexane to give 85 mg of 2-bromo-1-(5-acetoxy-6,7-dimethyl-benzofuran-2-yl)-ethanone as a white solid. 1H NMR (CDCl3, 300 MHz) δ: 7.58 (s, 1H), 7.26 (s, 1H), 4.43 (s, 2H), 2.51, 2.37, 2.21 (3s, 9H) ppm. 13C NMR (CDCl3, 75 MHz) δ: 182.55, 170.13, 153.71, 150.74, 146.81, 131.21, 124.51, 122.92, 115.15, 113.28, 30.69, 21.27, 13.54, 12.80 ppm.
Name
1-(5-Acetoxy-6,7-dimethyl-benzofuran-2-yl)-ethanone
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:18])=[C:7]([CH3:17])[C:8]2[O:12][C:11]([C:13](=[O:15])[CH3:14])=[CH:10][C:9]=2[CH:16]=1)(=[O:3])[CH3:2].[Br:19]Br>C(Cl)(Cl)Cl>[Br:19][CH2:14][C:13]([C:11]1[O:12][C:8]2[C:7]([CH3:17])=[C:6]([CH3:18])[C:5]([O:4][C:1](=[O:3])[CH3:2])=[CH:16][C:9]=2[CH:10]=1)=[O:15]

Inputs

Step One
Name
1-(5-Acetoxy-6,7-dimethyl-benzofuran-2-yl)-ethanone
Quantity
83 mg
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C2=C(C=C(O2)C(C)=O)C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 70° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column
WASH
Type
WASH
Details
eluting with 30% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C=1OC2=C(C1)C=C(C(=C2C)C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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